Stereoselective NMDA Blockade in Hypoxic Neurons
In a quantitative model of hypoxic cortical neuronal injury using primary cultures derived from fetal mice, the protective effect of APV (2-amino-5-phosphonovalerate) was concentration-dependent and highly stereospecific. D-APV was approximately 100-fold more potent than L-APV in reducing neuronal injury [1]. This establishes L-AP5 as a low-activity enantiomer suitable for use as a negative control in neuroprotection assays where NMDA receptor blockade is the mechanism of interest.
ED₅₀ ~2 μM
ED₅₀ ~200 μM
| Evidence Dimension | Neuroprotective potency (relative ED50 ratio) |
|---|---|
| Target Compound Data | ED50 approximately 200 μM (calculated from D-APV ED50 of ~2 μM and 100-fold difference) |
| Comparator Or Baseline | D-APV ED50 approximately 2 μM |
| Quantified Difference | D-APV is ~100-fold more potent than L-APV |
| Conditions | Primary cortical neuronal cultures from fetal mice; 8-hour hypoxia exposure; neuronal injury assessed by morphological criteria |
Why This Matters
This 100-fold potency difference quantifies the stereochemical requirement for effective NMDA receptor blockade in a disease-relevant model, enabling informed selection of L-AP5 as an enantiomeric control or D-AP5 as the active antagonist.
- [1] Goldberg MP, Weiss JH, Pham PC, Choi DW. N-methyl-D-aspartate receptors mediate hypoxic neuronal injury in cortical culture. J Pharmacol Exp Ther. 1987;243(2):784-791. PMID: 2890758. View Source
